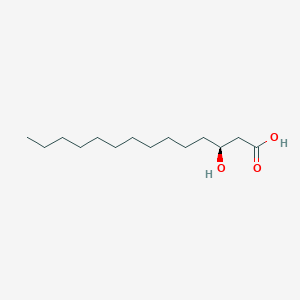

(S)-3-Hydroxymyristic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307151 | |

| Record name | S-3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35683-15-9 | |

| Record name | S-3-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35683-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymyristic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035683159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMYRISTIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6ELB6TT51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-3-Hydroxymyristic acid natural sources and occurrence

An In-Depth Technical Guide to the Natural Sources and Occurrence of 3-Hydroxymyristic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biological significance of 3-hydroxymyristic acid (3-hydroxy-tetradecanoic acid). It details its primary role as a core structural component of lipopolysaccharide (LPS) in Gram-negative bacteria, addressing the stereospecificity of its natural form. The guide summarizes the fatty acid composition of Lipid A from various bacterial species, outlines detailed experimental protocols for its quantification, and illustrates key biological pathways in which it is involved, including bacterial biosynthesis and host immune recognition in both mammals and plants.

Introduction to 3-Hydroxymyristic Acid

3-Hydroxymyristic acid is a 14-carbon saturated fatty acid with a hydroxyl group at the C-3 (or β) position.[1] It is a crucial molecule in microbiology and immunology due to its role as a fundamental component of endotoxins. While the molecule exists as two stereoisomers, (R)-3-hydroxymyristic acid and (S)-3-hydroxymyristic acid, it is the (R)-enantiomer that is predominantly found in nature.[2] The biosynthesis pathway for Lipid A, the primary natural source of this fatty acid, specifically incorporates the (R)-form.[3][4][5] Studies analyzing the lipopolysaccharides from a wide array of bacterial groups have confirmed that the 3-hydroxy fatty acids present, including 3-hydroxymyristic acid, possess the D-configuration, which corresponds to the (R)-enantiomer.[2] Information on the natural occurrence of the (S)-enantiomer is scarce, though it has been noted as a component of bacterial lipopolysaccharides in some contexts.[6] Due to its integral role in the structure of endotoxin (B1171834), the detection and quantification of 3-hydroxymyristic acid serve as a reliable chemical marker for the presence of Gram-negative bacteria in clinical and environmental samples.[7][8]

Natural Sources and Occurrence

The principal natural source of 3-hydroxymyristic acid is the Lipid A moiety of lipopolysaccharide (LPS), which is a major component of the outer membrane of most Gram-negative bacteria.[9][10]

-

Gram-Negative Bacteria : Lipid A serves as the hydrophobic anchor of LPS in the bacterial outer membrane and is responsible for its endotoxic activity.[9][11] (R)-3-hydroxymyristic acid is one of the most common 3-hydroxy fatty acids found in the Lipid A of Enterobacteriaceae, such as Escherichia coli and Salmonella species, where it is typically amide-linked to the glucosamine (B1671600) disaccharide backbone.[2][12] Its presence and linkage are critical for the structural integrity of the outer membrane and for the activation of the host's innate immune system.[9][11] The specific fatty acid composition of Lipid A, including the chain length and presence of 3-hydroxy fatty acids, varies significantly among different bacterial species and can be influenced by environmental conditions such as growth temperature.[10]

-

Other Potential Sources : While overwhelmingly associated with bacterial LPS, 3-hydroxy fatty acids in general have been reported in other contexts. Medium-chain 3-hydroxy fatty acids have been identified in foodstuffs like milk and cheese.[6] Additionally, 3-hydroxytetradecanoic acid has been reported as a metabolite in organisms such as Hypericum perforatum (St. John's Wort) and Drosophila melanogaster, although the specific enantiomeric form is often not specified.[1]

Quantitative Occurrence in Bacterial Lipid A

The type, number, and position of fatty acids in Lipid A are diverse across bacterial species, which influences the molecule's biological activity. (R)-3-hydroxymyristic acid is a primary acyl chain in many pathogenic bacteria. The following table summarizes the characteristic fatty acid composition of Lipid A from several representative Gram-negative bacteria.

| Bacterial Species | Lipid A Acylation | Primary 3-Hydroxy Acyl Chains | Other Major Acyl Chains | Reference(s) |

| Escherichia coli | Hexa-acylated | C14:0 (3-OH) | C12:0, C14:0 | [12] |

| Salmonella Typhi | Hexa-acylated | C14:0 (3-OH) (~56%) | C12:0 (~8.5%), C14:0 (~12.5%), C16:0 (~23%) | [2] |

| Pseudomonas aeruginosa | Penta- or Hexa-acylated | C10:0 (3-OH), C12:0 (3-OH) | C10:0, C12:0, C12:0 (2-OH) | [1][13] |

| Neisseria gonorrhoeae | Hexa-acylated | C12:0 (3-OH), C14:0 (3-OH) | C12:0 | [11] |

| Burkholderia cepacia | Penta-acylated | C14:0 (3-OH), C16:0 (3-OH) | C14:0 | [11] |

| Bacteroides fragilis | Penta-acylated | C15:0 (3-OH), C16:0 (3-OH), iso-C17:0 (3-OH) | iso-C15:0 | [10] |

Biological Pathways

Biosynthesis of Lipid A in Gram-Negative Bacteria

The biosynthesis of Lipid A is a conserved pathway that begins in the cytoplasm. The first committed step involves the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) with (R)-3-hydroxymyristoyl-ACP, a reaction catalyzed by the enzyme LpxA. This step establishes the foundational 3-hydroxy fatty acid linkage. Subsequent enzymatic steps, including deacetylation, further acylation, cleavage of the UDP moiety, and phosphorylation, lead to the formation of the complete Lipid A structure, which is then transported to the outer membrane.

Caption: Simplified biosynthesis pathway of Lipid A in E. coli.

Mammalian Innate Immune Signaling (TLR4 Pathway)

In mammals, Lipid A is the primary microbial structure recognized by the Toll-like receptor 4 (TLR4) complex. This recognition is the first step in initiating an innate immune response to Gram-negative bacterial infection. The process involves accessory proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2, which collectively deliver LPS to TLR4, inducing receptor dimerization and initiating downstream signaling cascades that culminate in the production of inflammatory cytokines.[7][14][15]

Caption: LPS recognition and downstream signaling via the TLR4 receptor.

Plant Immune Signaling (LORE Pathway)

In plants such as Arabidopsis thaliana, the cell-surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) functions as a pattern recognition receptor (PRR) that senses medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs).[16] This recognition triggers pattern-triggered immunity (PTI), a broad-spectrum defense response. The binding of mc-3-OH-FAs induces LORE homodimerization and activation through autophosphorylation, which in turn activates downstream cytoplasmic kinases to mount an immune response.[9][11][16]

Caption: LORE-mediated recognition of 3-OH-FAs and activation of plant immunity.

Experimental Protocols

The quantification of 3-hydroxymyristic acid from biological or environmental samples is a key method for detecting the presence of Gram-negative bacteria and their endotoxins. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.[7]

General Workflow for GC-MS Analysis

The analysis involves releasing the covalently bound 3-hydroxy fatty acids from the Lipid A moiety, extracting them, and converting them into volatile derivatives suitable for GC-MS analysis.

Caption: General experimental workflow for 3-hydroxy fatty acid analysis by GC-MS.

Detailed Methodology for Quantification by GC-MS

This protocol is a composite based on established methods for analyzing 3-hydroxy fatty acids from complex samples.[8][17]

1. Sample Preparation and Hydrolysis:

-

To a known quantity of sample (e.g., 1-5 mg of lyophilized bacterial cells or dust), add an internal standard (e.g., deuterated 3-hydroxymyristic acid or 3-hydroxytridecanoic acid) for accurate quantification.

-

Add 2 mL of 4 M hydrochloric acid (HCl).

-

Seal the container (e.g., a Pyrex tube with a Teflon-lined screw cap) and heat at 100°C for 4-5 hours to hydrolyze the LPS and release the ester- and amide-linked fatty acids.

-

Allow the sample to cool to room temperature.

2. Extraction:

-

Extract the liberated fatty acids from the aqueous hydrolysate by adding 3 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a hexane:diethyl ether mixture).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at ~2000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step on the aqueous phase twice more, pooling the organic extracts.

3. Derivatization:

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

-

To the dried residue, add 100 µL of a derivatizing agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.

-

Seal the tube and heat at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their volatile trimethylsilyl (B98337) (TMS) ether and ester derivatives, respectively.

-

Cool the sample to room temperature before analysis.

4. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for fatty acid analysis, such as a HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: A typical temperature program starts at 80°C, holds for 2-5 minutes, then ramps at 5-10°C/min to a final temperature of 280-300°C, holding for 5-10 minutes.[17]

-

Mass Spectrometer: Operate in electron impact (EI) ionization mode. For quantification, use selected ion monitoring (SIM) mode. The characteristic fragment ion for TMS-derivatized 3-hydroxy fatty acids is often at m/z 175, with another characteristic ion at m/z 233 for the unlabelled 3-hydroxy fragment.[15][17]

-

Quantification: Identify the 3-hydroxymyristic acid derivative peak based on its retention time relative to standards. Quantify by comparing the peak area to that of the internal standard.

5. Chiral Analysis:

-

To resolve the (R) and (S) enantiomers, specialized chiral chromatography is required.[6]

-

This can be achieved by using a chiral stationary phase column in either GC or HPLC.

-

Alternatively, the fatty acids can be derivatized with a chiral reagent (e.g., dinitrophenyl isocyanate) to form diastereomers, which can then be separated on a standard achiral column.

Conclusion

3-Hydroxymyristic acid, predominantly in its (R)-enantiomeric form, is a key biomarker for the presence of Gram-negative bacteria due to its central role in the structure of Lipid A. Its unique chemical nature allows for sensitive detection using methods like GC-MS, providing a quantitative measure of endotoxin load. Understanding the occurrence, biosynthesis, and biological activity of this molecule is critical for researchers in microbiology, immunology, and drug development. The signaling pathways it triggers in both mammals and plants highlight its importance as a microbe-associated molecular pattern (MAMP) and underscore its relevance as a target for diagnosing infections and modulating immune responses.

References

- 1. Item - Fatty acid analysis of lipid A from seven immunotypes of Pseudomonas aeruginosa - American University - Figshare [aura.american.edu]

- 2. Search results [inis.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bilayer Properties of Lipid A from Various Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Pseudomonas aeruginosa Lipid A Deacylase: Selection for Expression and Loss within the Cystic Fibrosis Airway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative lipopolysaccharide analysis using HPLC/MS/MS and its combination with the limulus amebocyte lysate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative lipopolysaccharide analysis using HPLC/MS/MS and its combination with the limulus amebocyte lysate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Bacterial Biosynthesis of (S)-3-Hydroxymyristic Acid

An in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis pathway of (S)-3-Hydroxymyristic acid in bacteria.

This compound is a crucial fatty acid component of lipopolysaccharide (LPS) in Gram-negative bacteria, playing a significant role in the structural integrity of the outer membrane. This guide provides a comprehensive overview of its biosynthesis pathway, the enzymes involved, their regulation, and detailed experimental protocols for their study.

Core Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to both fatty acid synthesis (FASII) and the lipid A biosynthetic pathway. The (R)-enantiomer of 3-hydroxymyristoyl-acyl carrier protein ((R)-3-hydroxy-C14-ACP) is the direct precursor for its incorporation into lipid A. The pathway can be summarized in the following key stages:

-

Fatty Acid Elongation: The cycle of fatty acid synthesis elongates acyl chains. The β-hydroxyacyl-ACP intermediate is a critical branch point.

-

Dehydration and Isomerization: The enzyme FabA or FabZ dehydrates β-hydroxyacyl-ACP to an enoyl-ACP. FabA can also isomerize the trans-2-enoyl-ACP to a cis-3-enoyl-ACP, which is a key step in unsaturated fatty acid synthesis.[1]

-

Acyl Transfer to UDP-GlcNAc: The enzyme LpxA, a UDP-N-acetylglucosamine acyltransferase, catalyzes the transfer of the (R)-3-hydroxymyristoyl group from its ACP thioester to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[2][3] This is the first step of the lipid A pathway.

-

Deacetylation: The subsequent step is the deacetylation of UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc by the zinc-dependent metalloenzyme LpxC.[4][5] This is the first committed and irreversible step in lipid A biosynthesis.[4]

-

Second Acyl Transfer: LpxD, a UDP-3-O-[3-hydroxymyristoyl] glucosamine (B1671600) N-acyltransferase, then transfers a second (R)-3-hydroxymyristoyl chain from an ACP donor to the 2'-amino group of the glucosamine.[6]

While the direct precursor incorporated into lipid A is the (R)-enantiomer, the free fatty acid form can exist as the (S)-enantiomer. The stereospecificity of the pathway is a critical aspect for researchers in this field.

Key Enzymes and Their Regulation

The biosynthesis of this compound is tightly regulated, primarily through the control of the enzymes in the lipid A pathway.

-

FabZ and FabA: These are β-hydroxyacyl-ACP dehydratases that are part of the FASII pathway. FabZ is the primary dehydratase for saturated fatty acid synthesis, while the bifunctional FabA is also involved in the initiation of unsaturated fatty acid synthesis.[1][7][8] Both can produce the (R)-3-hydroxyacyl-ACP precursor.

-

LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme initiates the lipid A pathway.[2][3] It is a homotrimer and belongs to the left-handed β-helix family of proteins.[6]

-

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): As the first committed step, LpxC is a major point of regulation. Its stability is controlled by the FtsH protease, which is an AAA+ metalloprotease.[4] The activity of FtsH towards LpxC is modulated by the inner membrane proteins LapB and LapC.[4]

-

LpxD (UDP-3-O-acyl-glucosamine N-acyltransferase): This enzyme catalyzes the second acylation step.[6]

The regulation of LpxC is particularly critical for maintaining the balance between phospholipid and LPS biosynthesis, as both pathways compete for the same pool of acyl-ACP precursors.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for enzymes involved in the biosynthesis of this compound precursors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | IC50 (nM) | Inhibitor | Reference |

| LpxC | Escherichia coli | UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc | 3 | - | 160 | BB-78485 | [5] |

| LpxC | Escherichia coli | UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc | - | - | 400 | BB-78484 | [9] |

| LpxC | Aquifex aeolicus | UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc | 5 | - | 1.0-1.7 | CHIR-090 | [10] |

| LpxC | Escherichia coli | UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc | - | - | 50 | L-161,240 | [10] |

Note: Kinetic parameters for these membrane-associated enzymes can be challenging to determine and may vary depending on the assay conditions.

Detailed Experimental Protocols

This protocol is adapted from methods described for assaying LpxC activity using a radiolabeled substrate.[9][10]

Materials:

-

Purified LpxC enzyme

-

[α-32P]UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

25 mM Sodium Phosphate buffer, pH 7.4

-

1 mg/mL Bovine Serum Albumin (BSA)

-

Reaction buffer: 25 mM Sodium Phosphate, pH 7.4, containing 1 mg/mL BSA

-

Scintillation vials and scintillation fluid

-

Thin Layer Chromatography (TLC) plates (Silica Gel 60)

-

TLC developing solvent: Chloroform/Methanol/Water/Acetic Acid (25:15:4:2, v/v/v/v)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the desired concentration of the radiolabeled substrate (e.g., 5 µM).

-

If testing inhibitors, add the inhibitor to the reaction mixture and pre-incubate with the enzyme for a specified time.

-

Initiate the reaction by adding a known amount of purified LpxC enzyme (e.g., 0.1-1.0 nM).

-

Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 1% trifluoroacetic acid.

-

Spot a small volume of the reaction mixture onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Air dry the TLC plate and visualize the separated substrate and product using autoradiography or a phosphorimager.

-

Quantify the amount of product formed by scraping the corresponding spots from the TLC plate into scintillation vials, adding scintillation fluid, and counting the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time.

This is a general protocol for the expression and purification of LpxA, which can be adapted based on the specific bacterial species and expression vector used.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an LpxA expression plasmid (e.g., pET vector with an N-terminal His-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

SDS-PAGE analysis equipment.

Procedure:

-

Inoculate a starter culture of the transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged LpxA protein with elution buffer.

-

Collect the fractions and analyze them by SDS-PAGE to assess purity.

-

Pool the fractions containing pure LpxA and dialyze against a suitable storage buffer.

This guide provides a foundational understanding of the biosynthesis of this compound in bacteria. Further research into the specific enzymes and regulatory networks in different bacterial species will continue to enhance our knowledge and provide new opportunities for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of lipid A molecules with four amide-linked acyl chains. LpxA acyltransferases selective for an analog of UDP-N-acetylglucosamine in which an amine replaces the 3"-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and reactivity of LpxD, the N-acyltransferase of lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Roles of the FabA and FabZ beta-hydroxyacyl-acyl carrier protein dehydratases in Escherichia coli fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Hydroxymyristic Acid: Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxymyristic acid, also known as (S)-3-hydroxytetradecanoic acid, is a C14 saturated fatty acid that plays a crucial role in the structure and function of lipopolysaccharide (LPS) in Gram-negative bacteria. As a key component of the Lipid A moiety, it is integral to the interaction of LPS with the Toll-like receptor 4 (TLR4) signaling complex, initiating an innate immune response. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological significance, and detailed experimental protocols for its analysis and the study of its biological effects.

Chemical and Physical Properties

This compound is a white to off-white, crystalline solid at room temperature.[1] It is characterized by a 14-carbon backbone with a hydroxyl group at the C-3 position.[1] This hydroxyl group imparts a chiral center and increases the molecule's polarity compared to its non-hydroxylated counterpart, myristic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-hydroxytetradecanoic acid | [2][3] |

| Synonyms | This compound, L-β-Hydroxymyristic acid | [1][2][3] |

| CAS Number | 35683-15-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₈O₃ | [4][5] |

| Molecular Weight | 244.37 g/mol | [3][4][5] |

| Appearance | White to off-white solid, powder to crystal | [1][6] |

| Melting Point | 71-72 °C (racemic), 74 °C (R-enantiomer), 80 °C | [5][6][7] |

| Boiling Point | 376.9 ± 25.0 °C (Predicted) | [5][7] |

| Solubility | Soluble in organic solvents (DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 15 mg/mL for R-enantiomer); Slightly soluble in Chloroform, Methanol; Limited solubility in water (0.03 g/L predicted). | [1][2][6][8] |

| pKa | 4.38 ± 0.10, 4.67 (Predicted) | [2][5] |

Table 2: Predicted NMR Spectral Data for 3-Hydroxytetradecanoic Acid

| ¹H NMR | Predicted Chemical Shift (ppm) | Description |

| -COOH | 10.0 - 13.0 | Carboxylic acid proton, broad singlet |

| -CH(OH)- | 3.8 - 4.2 | Methine proton adjacent to hydroxyl, multiplet |

| -CH₂-COOH | 2.2 - 2.5 | Methylene protons alpha to carboxyl, multiplet |

| -CH₂-CH(OH)- | 1.4 - 1.7 | Methylene protons adjacent to methine, multiplet |

| -(CH₂)₉- | 1.2 - 1.4 | Methylene protons in the alkyl chain, multiplet |

| -CH₃ | 0.8 - 0.9 | Terminal methyl protons, triplet |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Description |

| -COOH | 175 - 185 | Carboxylic acid carbon |

| -CH(OH)- | 65 - 70 | Methine carbon adjacent to hydroxyl |

| -CH₂-COOH | 40 - 45 | Methylene carbon alpha to carboxyl |

| -CH₂-CH(OH)- | 35 - 40 | Methylene carbon adjacent to methine |

| -(CH₂)₉- | 22 - 35 | Methylene carbons in the alkyl chain |

| -CH₃ | ~14 | Terminal methyl carbon |

Biological Activity and Signaling Pathway

This compound is a fundamental constituent of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[4] The R-enantiomer, (R)-3-hydroxymyristic acid, is more commonly found in the Lipid A of many bacterial species, including E. coli. The lipid A portion of LPS is a potent activator of the innate immune system in mammals through its recognition by the Toll-like receptor 4 (TLR4) complex.

The binding of Lipid A to the MD-2 co-receptor, which is associated with TLR4, induces dimerization of the TLR4-MD-2 complex. This conformational change initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1.[6] These transcription factors then drive the expression of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.

The following diagram illustrates the canonical TLR4 signaling pathway initiated by the recognition of Lipid A.

References

- 1. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 2. Human Metabolome Database [hmdb.ca]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Human Metabolome Database: Showing metabocard for 3-Hydroxytetradecanoic acid (HMDB0061656) [hmdb.ca]

- 5. LIPID MAPS [lipidmaps.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. HMDB: the Human Metabolome Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-3-Hydroxytetradecanoic acid | C14H28O3 | CID 5312869 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 3-Hydroxymyristic Acid in Gram-Negative Bacteria

Executive Summary: This document provides an in-depth technical overview of the biological significance of 3-hydroxymyristic acid (3-HMA) in Gram-negative bacteria. While the (S)-enantiomer is specified, it is crucial to note that the biological pathways, particularly the biosynthesis of Lipopolysaccharide (LPS), are highly stereospecific and almost exclusively incorporate the (R)-3-hydroxymyristic acid isomer. Therefore, this guide will focus on the well-documented role of the (R)-isomer as the biologically active form, which is a cornerstone of the Lipid A component of the outer membrane, a potent immunostimulant, and a key biomarker for bacterial detection. The (S)-isomer is the enantiomer of this biologically active molecule.[1]

Synthesis and Stereospecificity in Lipid A Biosynthesis

The synthesis of 3-hydroxymyristic acid is intrinsically linked to the initial steps of Lipid A formation. The process is catalyzed by a series of enzymes with high substrate and stereochemical specificity.

The Role of LpxA

The first committed step in Lipid A biosynthesis is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA).[2] This enzyme exhibits remarkable selectivity, transferring a 14-carbon acyl chain, specifically from (R)-3-hydroxymyristoyl-acyl carrier protein (ACP) , to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[3] The reaction is reversible, but the subsequent step, catalyzed by LpxC, is not, thereby committing the molecule to the Lipid A pathway.[3]

The strict stereoselectivity of LpxA for the (R)-isomer is a critical control point that defines the architecture of Lipid A.[3] While other hydroxy fatty acids can be incorporated by LpxA orthologs in different bacterial species, the enzyme in model organisms like Escherichia coli is highly selective for the (R)-3-hydroxymyristoyl chain.[3]

Core Structural Role in Lipopolysaccharide (LPS)

(R)-3-hydroxymyristic acid is a fundamental building block of Lipid A, the hydrophobic anchor of the LPS molecule in the outer membrane of most Gram-negative bacteria.

-

Lipid A Structure: In organisms like E. coli, the Lipid A backbone is a phosphorylated β-(1→6)-linked glucosamine (B1671600) disaccharide. This backbone is typically acylated with four molecules of (R)-3-hydroxymyristic acid. Two of these are amide-linked and two are ester-linked.

-

Outer Membrane Integrity: The acyl chains of Lipid A, including 3-HMA, are critical for the structural integrity and barrier function of the bacterial outer membrane. This membrane protects the cell from harsh environmental conditions and prevents the entry of many antibiotics.

-

Endotoxin Activity: Lipid A is the principal pathogenic component of LPS, also known as endotoxin. When released from bacteria, it is a potent activator of the innate immune system in mammals, leading to inflammatory responses.[4]

Role as a Biomarker for Gram-Negative Bacteria

Because 3-hydroxy fatty acids are unique and conserved components of the Lipid A in Gram-negative bacteria, they serve as reliable chemical markers for detecting and quantifying bacterial presence in various environments.[5] Analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), can measure picomolar amounts of 3-HMA and other hydroxy fatty acids to estimate the biomass of Gram-negative bacteria in clinical, environmental, and industrial samples.[5]

Quantitative Data

The enzymes of the Lipid A biosynthesis pathway, particularly LpxA and LpxC, are targets for the development of novel antibiotics. The inhibitory concentration (IC50) of various compounds against these enzymes is a key quantitative measure.

| Compound | Target Enzyme | Organism | IC50 Value | Reference |

| UDP-N-acetylglucosamine | LpxA | E. coli | ~6 mM | [6] |

| UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine | LpxA | E. coli | ~200 nM | [6] |

| DL-3-hydroxymyristic acid | LpxA | E. coli | ~50 µM | [6] |

| Peptide 920 | LpxA | E. coli | ~600 nM | [6] |

| PF-5081090 | LpxC | A. baumannii | 183 nM | [7] |

Experimental Protocols

Protocol 1: Extraction of Lipid A from Gram-Negative Bacteria

This protocol is based on a mild acid hydrolysis followed by a modified Bligh-Dyer solvent extraction to separate Lipid A from the polysaccharide portion of LPS.[8][9]

-

Cell Lysis & LPS Extraction: Bacterial cells are initially lysed. A common method is the hot phenol-water extraction, though faster methods using reagents like TRI-Reagent are also effective.[10] The crude LPS is recovered from the aqueous phase.

-

Mild Acid Hydrolysis: The extracted LPS is resuspended in a mild acid buffer (e.g., 1% sodium dodecyl sulfate (B86663) in 10 mM sodium acetate, pH 4.5).

-

Hydrolysis: The sample is boiled in a water bath for 30-60 minutes to cleave the ketosidic linkage between the core oligosaccharide and Lipid A.[11]

-

Two-Phase Separation: After cooling, chloroform (B151607) and methanol (B129727) are added to the solution to create a two-phase Bligh-Dyer system (final ratio approx. chloroform:methanol:water of 2:2:1.8 v/v).[8][9]

-

Lipid A Recovery: The mixture is centrifuged to separate the phases. The lower, organic phase containing the chloroform-soluble Lipid A is carefully collected.[8]

-

Washing: The organic phase is washed with a pre-equilibrated upper phase from a fresh Bligh-Dyer mixture to remove residual water-soluble contaminants.

-

Drying: The final Lipid A extract in the organic phase is dried under a stream of nitrogen. The sample can be stored at -20°C.[11]

Protocol 2: Analysis of 3-Hydroxy Fatty Acids by GC-MS

This protocol details the analysis of 3-HMA content from purified Lipid A or total cell hydrolysates.[12][13]

-

Hydrolysis & Methylation: The Lipid A sample is subjected to strong acid methanolysis (e.g., with 1 M HCl in methanol at 85°C for several hours). This cleaves the fatty acids from the Lipid A backbone and simultaneously converts them into fatty acid methyl esters (FAMEs).

-

Extraction: The resulting FAMEs are extracted from the acidic methanol with an organic solvent like hexane.

-

Derivatization: To improve chromatographic properties and mass spectrometric sensitivity, the hydroxyl group of the 3-HMA methyl ester is derivatized. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[12][14]

-

GC-MS Analysis:

-

Injection: 1 µL of the derivatized sample is injected into the GC-MS.

-

Separation: A capillary column (e.g., HP-5MS) is used. The oven temperature program starts at a low temperature (e.g., 80°C) and is ramped up to a high temperature (e.g., 290°C) to separate the FAMEs by their boiling points and polarity.[12]

-

Detection: As components elute from the column, they are ionized (typically by electron impact) and analyzed by the mass spectrometer. The instrument is often operated in selected ion monitoring (SIM) mode to look for characteristic fragment ions of the derivatized 3-HMA, enhancing sensitivity and specificity.[12]

-

Protocol 3: LpxA Enzyme Activity Assay

This is a representative continuous fluorescent assay used to screen for LpxA inhibitors.[15]

-

Reaction Components: The assay mixture contains buffer (e.g., 100 mM Tris, pH 7.5), ATP, MgCl2, a reducing agent (e.g., TCEP), detergent (e.g., Triton X-100), and the substrates: (R)-3-hydroxymyristic acid and reduced holo-ACP.

-

Enzyme Addition: The reaction is initiated by adding the acyl-ACP synthetase (AasS) to generate the (R)-3-hydroxymyristoyl-ACP substrate in situ.

-

LpxA Reaction: Purified LpxA enzyme and UDP-GlcNAc are added to the mixture. LpxA transfers the acyl chain to UDP-GlcNAc, releasing free holo-ACP which has a free thiol group.

-

Fluorescent Detection: A thiol-specific fluorescent probe (e.g., ThioGlo) is included in the reaction. This probe reacts with the newly exposed thiol on the released holo-ACP, causing an increase in fluorescence.

-

Monitoring: The increase in fluorescence is monitored over time using a microplate reader (e.g., λex = 379 nm, λem = 513 nm). The rate of fluorescence increase is proportional to LpxA activity.

-

Inhibitor Screening: To test for inhibitors, the compound of interest is pre-incubated with the enzyme before the addition of substrates, and the reaction rate is compared to a control without the inhibitor.

Conclusion

(R)-3-hydroxymyristic acid is a molecule of central importance to the biology of Gram-negative bacteria. Its synthesis is a highly regulated and stereospecific process that provides an essential building block for Lipid A. This role places it at the nexus of bacterial structural integrity, pathogenesis, and the host immune response. The enzymes responsible for its incorporation into Lipid A, particularly LpxA, are validated and promising targets for the development of new antibiotics. Furthermore, the chemical uniqueness of 3-HMA makes it an invaluable biomarker for the detection and quantification of Gram-negative bacteria. While the (S)-isomer exists as its enantiomer, the biological machinery of Gram-negative bacteria has evolved to specifically utilize the (R)-form, underscoring the precise molecular architecture required for the bacterial outer membrane.

References

- 1. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure of UDP-N-acetylglucosamine acyltransferase with a bound antibacterial pentadecapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A high-throughput-compatible fluorescence anisotropy-based assay for competitive inhibitors of Escherichia coli UDP-N-acetylglucosamine acyltransferase (LpxA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nveo.org [nveo.org]

- 10. Rapid isolation method for lipopolysaccharide and lipid A from Gram-negative bacteria - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. jove.com [jove.com]

- 12. lipidmaps.org [lipidmaps.org]

- 13. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

The Pivotal Role of (S)-3-Hydroxymyristic Acid in Lipid A Structure and Innate Immune Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its biological activity is critically dependent on its intricate chemical structure, particularly its acylation pattern. This technical guide delves into the core function of (S)-3-Hydroxymyristic acid, a 14-carbon hydroxylated fatty acid, in the architecture of lipid A. We will explore its structural significance, its role in the activation of the Toll-like Receptor 4 (TLR4) signaling pathway, and the quantitative and experimental methodologies used to assess its impact on endotoxic activity. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this key molecular component in the host-pathogen interaction.

Introduction: The Architecture of Endotoxicity

Lipopolysaccharide (LPS), or endotoxin (B1171834), is a major virulence factor of Gram-negative bacteria, capable of eliciting a powerful inflammatory response in mammals. This response is primarily mediated by the lipid A component, which is recognized by the TLR4/MD-2 receptor complex on immune cells.[1] The precise chemical structure of lipid A dictates the magnitude of this immune activation, with variations in the number, length, and type of acyl chains determining whether the molecule acts as a potent agonist, a weak agonist, or even an antagonist of TLR4 signaling.

At the heart of this structural-functional relationship lies the presence of hydroxylated fatty acids, with this compound being a prominent and well-studied example. This guide will illuminate the multifaceted role of this specific acyl chain in the context of lipid A's structure and its profound immunological consequences.

The Structural Significance of this compound in Lipid A

This compound is a saturated 14-carbon fatty acid with a hydroxyl group at the third carbon position. In the canonical lipid A structure of many Gram-negative bacteria, such as Escherichia coli, four molecules of (R)-3-hydroxymyristic acid are directly attached to the glucosamine (B1671600) disaccharide backbone through amide and ester linkages.[2] The hydroxyl groups of two of these primary acyl chains are often further acylated with non-hydroxylated fatty acids, such as lauric acid (C12) and myristic acid (C14), creating a hexa-acylated structure.[2]

This specific acylation pattern, featuring the (S)-3-hydroxymethoxy backbone, is crucial for several reasons:

-

Anchoring to the Outer Membrane: The hydrophobic nature of the acyl chains, including this compound, firmly anchors the LPS molecule into the bacterial outer membrane, contributing to its structural integrity.[2]

-

Creating a Conical Molecular Shape: The presence of six acyl chains, including the secondary chains attached to the 3-hydroxy groups, imparts a conical or "cone-like" molecular shape to the lipid A molecule. This specific three-dimensional conformation is a critical determinant of its ability to act as a potent TLR4 agonist.[3] In contrast, lipid A variants with fewer acyl chains, such as tetra-acylated forms, tend to adopt a more cylindrical shape and can act as TLR4 antagonists.[3]

-

Interaction with the TLR4/MD-2 Complex: The acyl chains of lipid A, including this compound, directly interact with a hydrophobic pocket within the MD-2 co-receptor protein.[4][5] This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of downstream signaling.

Quantitative Analysis of Lipid A Activity

The biological potency of lipid A and its derivatives containing this compound can be quantified through various assays. The data presented below summarizes key quantitative parameters related to lipid A-mediated immune activation.

| Parameter | Analyte | Value | Method | Reference |

| Binding Affinity (KD) | Lipid A to immobilized MD-2 | 4.3 ± 0.5 µM | Surface Plasmon Resonance (SPR) | [5] |

| Inhibition Constant (Ki) | 3α,5α-THP disrupting MD-2/Lipid A binding | 4.5 ± 1.65 nM | SPR Competition Assay | [5] |

| Effective Concentration (EC50) for TLR4 Activation | Hexa-acylated E. coli Lipid A | ~1-10 ng/mL | HEK-Blue hTLR4 Reporter Cells | [4] |

| Effective Concentration (EC50) for TLR4 Activation | Penta-acylated Y. pestis Lipid A (with 2' secondary chain) | ~10-100 ng/mL | HEK-Blue hTLR4 Reporter Cells | [4] |

| Effective Concentration (EC50) for TLR4 Activation | Tetra-acylated Y. pestis Lipid A | >1000 ng/mL (inactive) | HEK-Blue hTLR4 Reporter Cells | [4] |

| Typical LPS Concentration for Macrophage Stimulation | E. coli LPS | 100 ng/mL | J774A.1 Macrophage Cell Line | [6] |

| LAL Assay Sensitivity | Limulus Amebocyte Lysate | As low as 0.01 EU/mL | Chromogenic, Turbidimetric, Gel-clot | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of lipid A activity. The following sections provide methodologies for key experiments cited in this guide.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification

The LAL assay is the standard method for detecting and quantifying endotoxin.[7] It is based on the clotting cascade of amebocyte lysate from the horseshoe crab (Limulus polyphemus), which is triggered by bacterial endotoxins.[8][9]

Principle: Endotoxin activates Factor C in the lysate, initiating a series of enzymatic reactions that result in the formation of a gel clot (gel-clot method), an increase in turbidity (turbidimetric method), or the development of a colored product (chromogenic method).[9]

Methodology (Gel-Clot Method):

-

Preparation of Standards: Reconstitute Control Standard Endotoxin (CSE) with LAL Reagent Water to a known concentration (e.g., 1 EU/mL).[2] Prepare a series of two-fold dilutions to bracket the labeled lysate sensitivity.[2]

-

Sample Preparation: Dilute the test sample with LAL Reagent Water. Serial two-fold dilutions may be necessary to determine the endpoint.[2]

-

Assay Procedure:

-

Aseptically transfer 0.10 mL of each standard, sample dilution, and a negative control (LAL Reagent Water) into separate 10 x 75 mm reaction tubes.[2]

-

Add 0.10 mL of reconstituted LAL to each tube, starting with the highest endotoxin concentration.[2]

-

Immediately after adding the lysate, mix the contents thoroughly and place the tubes in a 37°C ± 1°C water bath or dry heat block.[2]

-

-

Incubation and Reading:

-

Calculation: The endotoxin concentration of the unknown sample is calculated by multiplying the endpoint dilution factor by the labeled lysate sensitivity (λ).[8]

TLR4 Activation Assay in Reporter Cells

This assay quantifies the ability of lipid A or LPS to activate the TLR4 signaling pathway in a controlled cellular system.

Principle: HEK293 cells are engineered to express human TLR4, MD-2, and CD14, along with a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter. Activation of TLR4 leads to the production of SEAP, which can be measured colorimetrically.

Methodology:

-

Cell Culture: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

-

Stimulation:

-

Plate the cells in a 96-well plate.

-

Prepare serial dilutions of the lipid A variants or LPS samples to be tested.

-

Add the stimulants to the cells and incubate for 18-24 hours.[4]

-

-

Detection:

-

Transfer a small volume of the cell culture supernatant to a new 96-well plate.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Incubate at 37°C for 1-3 hours.

-

-

Quantification: Measure the absorbance at 620-655 nm using a spectrophotometer. The intensity of the color is proportional to the level of TLR4 activation.

Cytokine Profiling in Immune Cells

This assay measures the production of inflammatory cytokines by immune cells in response to lipid A stimulation.

Principle: Primary immune cells (e.g., human monocyte-derived macrophages) or macrophage-like cell lines (e.g., J774A.1) are stimulated with lipid A.[6] The concentration of secreted cytokines in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[6][10]

Methodology (Macrophage Stimulation and ELISA):

-

Cell Preparation: Culture and plate macrophages in a multi-well plate.[6]

-

Stimulation:

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

-

Cytokine Quantification (ELISA):

-

Perform ELISAs for specific cytokines of interest (e.g., TNF-α, IL-6, IL-10) on the collected supernatants according to the manufacturer's protocol.[3] This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-conjugated antibody, and measuring the enzymatic reaction product colorimetrically.

-

-

Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Visualizing the Molecular Pathways

Understanding the function of this compound requires visualizing the biological pathways in which it plays a crucial role. The following diagrams, generated using the DOT language, illustrate the biosynthesis of lipid A and the subsequent TLR4 signaling cascade.

The Raetz Pathway of Lipid A Biosynthesis

This pathway outlines the enzymatic steps involved in the synthesis of Kdo2-Lipid A in E. coli, highlighting the incorporation of (R)-3-hydroxymyristoyl chains.

Caption: The Raetz Pathway for Lipid A Biosynthesis in E. coli.

TLR4 Signaling Pathway

This diagram illustrates the signaling cascade initiated by the recognition of lipid A by the TLR4/MD-2 complex, leading to the production of inflammatory cytokines.

Caption: MyD88-Dependent TLR4 Signaling Pathway.

Conclusion

This compound is not merely a structural component of lipid A but a critical determinant of its endotoxic activity. Its presence and acylation state are fundamental to the conical molecular shape of lipid A, which facilitates high-affinity binding to the TLR4/MD-2 complex and the subsequent initiation of a potent innate immune response. A thorough understanding of the function of this specific acyl chain, supported by robust quantitative data and standardized experimental protocols, is paramount for researchers in immunology and microbiology, as well as for professionals engaged in the development of novel therapeutics targeting Gram-negative bacterial infections and inflammatory diseases. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate structure-function relationships of lipid A and its role in host-pathogen interactions.

References

- 1. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]

- 2. frederick.cancer.gov [frederick.cancer.gov]

- 3. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Inhibitory Actions of Neuroactive Steroid [3α,5α]-3-Hydroxypregnan-20-One on Toll-like Receptor 4-Dependent Neuroimmune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. acciusa.com [acciusa.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to (S)-3-Hydroxymyristic Acid: Discovery, History, and Scientific Significance

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxymyristic acid, a chiral long-chain fatty acid, stands as a cornerstone in the study of innate immunity and endotoxin (B1171834) research. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and the experimental methodologies pivotal to its investigation. Its primary role as a fundamental component of Lipid A, the bioactive center of lipopolysaccharide (LPS) in Gram-negative bacteria, underpins its significance in the fields of immunology, microbiology, and the development of therapeutics targeting inflammatory responses.

The discovery of 3-hydroxy fatty acids is intrinsically linked to the chemical characterization of bacterial endotoxins. In the mid-20th century, the toxic component of lipopolysaccharide (LPS), termed Lipid A, was identified. Subsequent detailed chemical analyses revealed that Lipid A is a phosphoglycolipid, and its structure invariably contains 3-hydroxy fatty acids. The (R)-enantiomer of 3-hydroxymyristic acid is the more common isomer found in the Lipid A of many Gram-negative bacteria, including Escherichia coli. However, the (S)-enantiomer is also of significant scientific interest, particularly in the synthesis of unnatural Lipid A analogues to probe and modulate the immune response. The presence of these 3-hydroxy fatty acids is now recognized as a chemical marker for the detection of endotoxins in various environments.

Physicochemical and Biological Properties

This compound, also known as (S)-3-hydroxytetradecanoic acid, possesses a unique molecular structure that dictates its biological function. The following tables summarize its key quantitative data.

| Property | Value | References |

| Molecular Formula | C₁₄H₂₈O₃ | [1][2] |

| Molecular Weight | 244.37 g/mol | [1][2] |

| CAS Number | 35683-15-9 | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| Chirality | (S)-enantiomer |

| Calculated Physicochemical Properties | Value | Reference |

| Heavy Atoms | 17 | [3] |

| Rotatable Bonds | 12 | [3] |

| Topological Polar Surface Area | 57.53 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| logP | 4.03 | [3] |

| Spectroscopic Data | Details | Reference |

| Mass Spectrometry (GC-MS) | Key fragments (m/z): 233.0, 189.0, 257.0, 101.0, 97.0 | [2] |

| ¹H NMR | Data available for the racemic mixture | [4] |

| ¹³C NMR | Data available for the racemic mixture | [4] |

While specific EC₅₀ or IC₅₀ values for the direct interaction of isolated this compound with the TLR4 receptor are not extensively documented, its biological activity is primarily understood in the context of its incorporation into Lipid A analogues. Studies on synthetic Lipid A containing the (S)-acyl chain have shown potent immunomodulatory effects, sometimes exceeding the activity of the natural (R)-isomer in inducing cytokine production.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for its enzymatic synthesis, isolation from bacterial sources, and analytical detection.

Enzymatic Synthesis of this compound via Lipase-Catalyzed Kinetic Resolution

This method provides a route to enantiomerically pure this compound from its racemic mixture.

Materials:

-

Racemic 3-hydroxymyristic acid

-

Lipase (B570770) (e.g., from Pseudomonas cepacia)

-

Vinyl acetate (B1210297)

-

Organic solvent (e.g., hexane)

-

Phosphate buffer (pH 7.0)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Esterification: Dissolve racemic 3-hydroxymyristic acid in an appropriate organic solvent. Add vinyl acetate as the acyl donor.

-

Enzymatic Reaction: Add the lipase to the solution. The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted acid. Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion.

-

Work-up: Once the desired conversion is reached, filter off the enzyme. Evaporate the solvent under reduced pressure.

-

Separation: The resulting mixture contains this compound and the acetylated (R)-enantiomer. Separate these two compounds using silica gel column chromatography. The more polar (S)-acid will elute at a different rate than the less polar (R)-ester.

-

Characterization: Confirm the purity and enantiomeric excess of the isolated this compound using chiral high-performance liquid chromatography (HPLC) and compare its spectral data (NMR, MS) with known standards.

Isolation and Purification of 3-Hydroxy Fatty Acids from Gram-Negative Bacteria

This protocol outlines the general steps to isolate 3-hydroxy fatty acids from bacterial biomass.

Materials:

-

Lyophilized Gram-negative bacterial cells

-

Methanol

-

Hydrochloric acid (HCl)

-

Hexane

-

Sodium hydroxide (B78521) (NaOH)

-

Boron trifluoride-methanol solution (BF₃-MeOH)

-

Silica gel for thin-layer chromatography (TLC) or column chromatography

Procedure:

-

Lipid Extraction: Extract total lipids from the lyophilized bacterial cells using a single-phase mixture of chloroform and methanol.

-

Acid Hydrolysis: After lipid extraction, subject the cell residue to strong acid hydrolysis (e.g., with 4 M methanolic HCl at 100°C) to cleave the fatty acids from the Lipid A backbone.

-

Extraction of Fatty Acids: Neutralize the hydrolysate and extract the liberated fatty acids with an organic solvent such as hexane.

-

Derivatization to Methyl Esters (FAMEs): For analysis by gas chromatography (GC), convert the fatty acids to their more volatile methyl esters. This can be achieved by heating with BF₃-MeOH.

-

Purification: Separate the 3-hydroxy fatty acid methyl esters from other non-hydroxylated fatty acid methyl esters using silica gel chromatography (TLC or column).

-

Analysis: Analyze the purified 3-hydroxy fatty acid methyl esters by GC-mass spectrometry (GC-MS) to identify and quantify 3-hydroxymyristic acid. For chiral analysis, specialized chiral GC columns or derivatization followed by chiral HPLC is required.

Analytical Method for Chiral Separation by HPLC

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel)

-

UV or Mass Spectrometric detector

Procedure:

-

Sample Preparation: Dissolve the mixture of (R)- and this compound enantiomers in the mobile phase. Derivatization to an appropriate ester or amide may be necessary to improve separation and detection.

-

Mobile Phase: Select an appropriate mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography. The exact composition will need to be optimized for the specific chiral column used.

-

Chromatographic Conditions: Set the flow rate and column temperature. Inject the sample onto the chiral column.

-

Detection: Monitor the elution of the enantiomers using a UV detector (if the derivative has a chromophore) or a mass spectrometer. The two enantiomers will have different retention times on the chiral stationary phase.

-

Quantification: Determine the relative amounts of each enantiomer by integrating the peak areas in the chromatogram.

Signaling Pathway

This compound's biological significance is most pronounced when it is part of the Lipid A moiety of LPS, which is the principal ligand for the Toll-like receptor 4 (TLR4) complex. The activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

The binding of LPS to the TLR4/MD-2 receptor complex on the surface of immune cells, such as macrophages and dendritic cells, triggers the dimerization of the receptor. This conformational change initiates downstream signaling through two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway leads to the early activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

TRIF-Dependent Pathway: This pathway is responsible for the late activation of NF-κB and the induction of type I interferons (IFN-α/β).

The acyl chains of Lipid A, including the 3-hydroxymyristoyl groups, are critical for its recognition by the MD-2 co-receptor and the subsequent activation of TLR4. Variations in the number and length of these acyl chains can significantly alter the biological activity of LPS, ranging from potent agonism to antagonism.

Conclusion

This compound is a molecule of profound importance in the study of bacterial pathogenesis and the host immune response. Its discovery and history are intertwined with the elucidation of the structure and function of endotoxins. The experimental protocols for its synthesis, isolation, and analysis are fundamental tools for researchers in this field. As our understanding of the intricacies of TLR4 signaling continues to grow, the use of synthetic analogues of Lipid A containing this compound will undoubtedly play a crucial role in the development of novel immunomodulatory drugs and vaccine adjuvants. This guide serves as a foundational resource for professionals dedicated to advancing these critical areas of scientific inquiry.

References

Stereochemistry of 3-Hydroxymyristic Acid: A Technical Guide for Researchers

An in-depth technical guide on the stereochemistry of 3-hydroxymyristic acid and its pivotal role in immunology and drug development, tailored for researchers, scientists, and drug development professionals.

Introduction

3-Hydroxymyristic acid (3-OH M), also known as 3-hydroxytetradecanoic acid, is a C14 saturated fatty acid with a hydroxyl group at the C-3 position. The presence of a chiral center at this position gives rise to two stereoisomers: (R)-3-hydroxymyristic acid and (S)-3-hydroxymyristic acid. This stereochemistry plays a crucial role in the biological activity of the molecule, particularly in its function as a key component of lipid A, the endotoxic principle of lipopolysaccharide (LPS) in Gram-negative bacteria. Understanding the synthesis, separation, and distinct biological effects of these enantiomers is of paramount importance for research in immunology, infectious diseases, and the development of novel therapeutics.

Stereochemistry and Biological Importance

The stereoconfiguration of 3-hydroxymyristic acid is fundamentally linked to its biological function, primarily through its incorporation into lipid A.

(R)-3-Hydroxymyristic Acid: This enantiomer is the biologically active form found in the lipid A component of most Gram-negative bacteria.[1] As an integral part of the lipid A structure, (R)-3-hydroxymyristic acid is essential for the recognition of LPS by the Toll-like receptor 4 (TLR4) complex on immune cells, leading to the initiation of an innate immune response.[1] The specific spatial arrangement of the hydroxyl group in the (R)-isomer is critical for the proper conformation and binding of lipid A to the MD-2 co-receptor of TLR4, triggering a downstream signaling cascade that results in the production of pro-inflammatory cytokines.[2][3][4]

This compound: The (S)-enantiomer is not typically found in bacterial lipid A. However, synthetic analogues of lipid A containing this compound have been synthesized to investigate the impact of stereochemistry on immunological activity. Interestingly, studies have shown that the (S)-acyl analogue of lipid A can exhibit biological activity, with one study reporting slightly stronger interleukin-6 inducing activity compared to the natural lipid A containing the (R)-isomer.[5] This suggests that while the (R)-isomer is the natural ligand, the (S)-isomer can also interact with the immune system, highlighting the nuanced role of stereochemistry in modulating immune responses.

Quantitative Comparison of Biological Activity

| Biological Activity | (R)-3-Hydroxymyristic Acid (in Lipid A) | This compound (in synthetic Lipid A analogue) | Reference |

| Interleukin-6 Induction | Standard Activity | Slightly Stronger Activity | [5] |

Signaling Pathway: TLR4 Activation by (R)-3-Hydroxymyristic Acid in Lipid A

The recognition of lipid A containing (R)-3-hydroxymyristic acid by the TLR4/MD-2 complex initiates a well-defined signaling cascade, leading to the production of inflammatory mediators.

Figure 1: TLR4 signaling pathway initiated by LPS containing (R)-3-hydroxymyristic acid.

Experimental Protocols

Stereoselective Synthesis of (R)- and this compound

1. Synthesis of (R)-3-Hydroxymyristic Acid via Noyori Asymmetric Hydrogenation

This protocol describes the synthesis of the precursor to (R)-3-hydroxymyristic acid, a β-hydroxy ester, using the Noyori asymmetric hydrogenation of a β-keto ester.[1][6][7]

Materials:

-

Methyl 3-oxotetradecanoate

-

[RuCl((R)-BINAP)]₂·NEt₃ complex

-

Methanol (B129727) (degassed)

-

Hydrogen gas (high pressure)

-

Standard glassware for organic synthesis

-

High-pressure hydrogenation reactor

Procedure:

-

In a glovebox, charge a high-pressure reactor with methyl 3-oxotetradecanoate and the [RuCl((R)-BINAP)]₂·NEt₃ catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1).

-

Add degassed methanol to dissolve the reactants.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas (typically 4-100 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (typically 12-48 hours), monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, carefully vent the reactor and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting methyl (R)-3-hydroxytetradecanoate by column chromatography on silica (B1680970) gel.

-

Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with LiOH in a THF/water mixture) to obtain (R)-3-hydroxymyristic acid.

2. Synthesis of this compound via Enzymatic Resolution

This protocol utilizes a lipase (B570770) to selectively hydrolyze one enantiomer of a racemic mixture of methyl 3-hydroxytetradecanoate (B1260086), allowing for the separation of the (S)-enantiomer.[5]

Materials:

-

Racemic methyl 3-hydroxytetradecanoate

-

Lipase (e.g., from Candida rugosa)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., hexane (B92381) or diethyl ether)

-

Standard glassware for organic synthesis

Procedure:

-

Prepare a suspension of racemic methyl 3-hydroxytetradecanoate in the phosphate buffer.

-

Add the lipase to the suspension.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The lipase will preferentially hydrolyze the (R)-ester to (R)-3-hydroxymyristic acid.

-

When the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

-

Acidify the aqueous phase to pH ~2 with dilute HCl.

-

Extract the mixture with an organic solvent. The organic phase will contain the unreacted methyl (S)-3-hydroxytetradecanoate, and the aqueous phase will contain the (R)-3-hydroxymyristic acid.

-

Separate the layers. Isolate the methyl (S)-3-hydroxytetradecanoate from the organic layer and purify it.

-

Hydrolyze the purified methyl (S)-3-hydroxytetradecanoate to obtain this compound.

Chiral HPLC Separation of 3-Hydroxymyristic Acid Enantiomers

This protocol provides a general method for the analytical separation of (R)- and this compound using a polysaccharide-based chiral stationary phase.[8][9][10][11][12]

Materials and Equipment:

-

HPLC system with a UV or mass spectrometric detector

-

Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent amylose (B160209) or cellulose-based column)

-

Mobile phase solvents: n-Hexane, 2-Propanol (IPA), Trifluoroacetic acid (TFA)

-

(R)- and this compound standards

-

Sample to be analyzed

Procedure:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm (for underivatized acid) or mass spectrometry.

-

Injection Volume: 10 µL.

-

Prepare solutions of the racemic mixture and individual enantiomer standards in the mobile phase.

-

Inject the standards to determine the retention times for the (R) and (S) enantiomers.

-

Inject the sample and identify and quantify the enantiomers based on the retention times of the standards.

Experimental Workflow: Analysis of 3-Hydroxymyristic Acid as an Endotoxin (B1171834) Marker

The quantification of 3-hydroxymyristic acid is a chemical method to determine the presence of endotoxin from Gram-negative bacteria in various samples.

Figure 2: Workflow for the analysis of 3-hydroxymyristic acid as a chemical marker for endotoxin.

Detailed Protocol for Sample Preparation for GC-MS Analysis

This protocol outlines the steps for preparing a sample for the analysis of 3-hydroxy fatty acids as a measure of endotoxin.[13][14][15][16][17]

Materials:

-

Sample containing endotoxin

-

Internal standard (e.g., 3-hydroxytridecanoic acid)

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for hydrolysis

-

Organic solvents (e.g., hexane, ethyl acetate)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh or measure the sample into a screw-cap glass tube.

-

Internal Standard Spiking: Add a known amount of the internal standard to the sample.

-

Hydrolysis:

-

Acid Hydrolysis: Add 4 M HCl and heat at 100 °C for 4 hours.

-

Alkaline Hydrolysis: Add 4 M NaOH and heat at 100 °C for 4 hours. Alkaline hydrolysis is often preferred as it may cause less degradation of the fatty acids.[14]

-

-

Extraction: After cooling, acidify the mixture if alkaline hydrolysis was used. Extract the liberated fatty acids with an organic solvent (e.g., two extractions with hexane).

-

Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

-

Derivatization: Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and an organic solvent (e.g., pyridine). Heat at 80 °C for 30 minutes to convert the fatty acids to their more volatile trimethylsilyl (B98337) (TMS) esters and ethers.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS for analysis. The 3-hydroxy fatty acids are identified and quantified based on their retention times and mass spectra compared to standards.

Conclusion

The stereochemistry of 3-hydroxymyristic acid is a critical determinant of its biological activity, with the (R)-enantiomer playing a central role in the endotoxic properties of LPS through its interaction with the TLR4 signaling pathway. The ability to stereoselectively synthesize and separate the enantiomers of 3-hydroxymyristic acid is essential for advancing our understanding of host-pathogen interactions and for the development of novel immunomodulatory drugs. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers in this field, enabling further exploration into the fascinating and important world of lipid A stereochemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar [semanticscholar.org]

- 8. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. aocs.org [aocs.org]

- 12. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative lipopolysaccharide analysis using HPLC/MS/MS and its combination with the limulus amebocyte lysate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of bacterial lipopolysaccharides (endotoxin) by GC–MS determination of 3-hydroxy fatty acids - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. lipidmaps.org [lipidmaps.org]

Stereochemical Influence on Immune Activation: A Technical Comparison of (S)- and (R)-3-Hydroxymyristic Acid